molecular formula C28H22 B8554964 4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl CAS No. 22726-74-5

4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl

Cat. No. B8554964
CAS RN: 22726-74-5
M. Wt: 358.5 g/mol
InChI Key: DAQJTKPLENSQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04201729

Procedure details

10.6 millimoles of n-butyllithium as a 0.53 Normal solution in benzene was admixed with 4.06 grams of methyltriphenylphosphonium bromide dissolved in 50 milliliters of tetrahydrofuran in a nitrogen-purged glass reaction vessel and the vessel maintained at ambient temperature (about 22° C.) for a period of 2 hours. A suspension of 2.05 grams of Compound VI in 30 milliliters of tetrahydrofuran was added to the reaction mixture. The reaction vessel was maintained at room temperature for a period of about 16 hours. At the end of this period, the tetrahydrofuran was evaporated and the remaining solid dissolved in a 1:1 by volume diethyl ether-water mixture. The ether and water were separated and the ether layer washed with water and subsequently the ether was evaporated. The crude product Compund VII was recrystallized twice from a 1 to 1 mixture of benzene and ethanol and the solid product obtained washed with n-hexane, the 4,4'-bis(1-phenylethenyl)1,1'-biphenyl (Compound VII) had a melting point of 193°-196° C. A benzene solution of Compound VII was prepared in a nitrogen-filled serum bottle equipped with a magnetic stirrer. The solution contained 0.5 grams (1.41 millimoles) of Compound VII and 70 milliliters of dry benzene. 7.2 milliliters of 0.482 Normal secondary butyllithium n-hexane solution was injected into the serum bottle with a hypodermic syringe to provide 3.47 milliequivalents of sec-butyllithium. The mixture was stirred at room temperature for 2 hours and 40 minutes, and resulted in a deep blue colored dispersion.
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.6 mmol
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
0.482
Quantity
7.2 mL
Type
reactant
Reaction Step Five
Name
secondary butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
4.06 g
Type
catalyst
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(C1C=CC(C2C=CC(C(=O)C3C=CC=CC=3)=CC=2)=CC=1)(=O)C1C=CC=CC=1.[C:34]1([C:40]([C:42]2[CH:47]=[CH:46][C:45]([C:48]3[CH:53]=[CH:52][C:51]([C:54]([C:56]4[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=4)=[CH2:55])=[CH:50][CH:49]=3)=[CH:44][CH:43]=2)=[CH2:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.CCCCCC.[CH:68]([Li:72])([CH2:70][CH3:71])[CH3:69]>C1C=CC=CC=1.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[C:56]1([C:54]([C:51]2[CH:52]=[CH:53][C:48]([C:45]3[CH:44]=[CH:43][C:42]([C:40]([C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=4)=[CH2:41])=[CH:47][CH:46]=3)=[CH:49][CH:50]=2)=[CH2:55])[CH:57]=[CH:58][CH:59]=[CH:60][CH:61]=1.[CH:68]([Li:72])([CH2:70][CH3:71])[CH3:69] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10.6 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C1=CC=CC=C1
Step Five
Name
0.482
Quantity
7.2 mL
Type
reactant
Smiles
Name
secondary butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(CC)[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
4.06 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged
CUSTOM
Type
CUSTOM
Details
glass reaction vessel
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was maintained at room temperature for a period of about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
At the end of this period, the tetrahydrofuran was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the remaining solid dissolved in a 1:1 by volume diethyl ether-water mixture
CUSTOM
Type
CUSTOM
Details
The ether and water were separated
WASH
Type
WASH
Details
the ether layer washed with water
CUSTOM
Type
CUSTOM
Details
subsequently the ether was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product Compund VII was recrystallized twice from a 1 to 1 mixture of benzene and ethanol
CUSTOM
Type
CUSTOM
Details
the solid product obtained
WASH
Type
WASH
Details
washed with n-hexane
ADDITION
Type
ADDITION
Details
filled serum bottle
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C1=CC=CC=C1
Name
Type
product
Smiles
C(C)(CC)[Li]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.